molecular formula C8H7BrF3N B1408792 (2-Bromo-4-(trifluoromethyl)phenyl)methanamine CAS No. 1001109-50-7

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1408792
CAS No.: 1001109-50-7
M. Wt: 254.05 g/mol
InChI Key: DMFTZOQOLDWTPA-UHFFFAOYSA-N
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Description

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine ( 1001109-50-7) is a valuable aromatic amine building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol, features both a bromine atom and a trifluoromethyl group on its phenyl ring, making it a versatile intermediate for constructing complex molecules . The primary amine group attached to the benzene ring allows for further functionalization, while the bromine handle is primed for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds . The presence of the trifluoromethyl group is of particular interest, as it can significantly influence the lipophilicity, metabolic stability, and overall bioavailability of potential drug candidates . This compound must be handled as a For Research Use Only (RUO) chemical; it is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications . To preserve its stability and purity, it is recommended that this reagent be stored in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C . Researchers can leverage this chemical as a key synthon in exploring novel biologically active molecules, including antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFTZOQOLDWTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution and Reduction Pathway

One of the most established methods involves starting from a halogenated aromatic compound, such as 4-bromo-2-(trifluoromethyl)benzonitrile, which undergoes reduction to the corresponding amine. This approach is detailed in a patent (EP0004447A2), where the nitrile derivative is reduced using borane complexes in tetrahydrofuran (THF):

- React 4-bromo-2-(trifluoromethyl)benzonitrile with borane-dimethyl sulfide complex in THF at 0°C, then reflux.
- After completion, hydrolyze with aqueous NaOH.
- Extract and purify the primary amine hydrochloride, which can then be converted into the free amine.

This method yields the compound with a typical yield of approximately 77%, demonstrating its efficiency for scalable synthesis. The process benefits from the high reactivity of borane reducing agents and the straightforward hydrolysis step.

Amination via Halogenation and Nucleophilic Substitution

Another common route involves halogenation of the aromatic ring, followed by nucleophilic substitution with ammonia or primary amines. The halogenation step often uses N-bromosuccinimide (NBS) or similar reagents to introduce bromine selectively at the ortho position relative to the trifluoromethyl group. The brominated intermediate then undergoes amination:

- Brominate 4-trifluoromethylbenzenes using NBS under controlled conditions.
- Subject the brominated compound to nucleophilic substitution with ammonia or methylamine.
- Purify the resulting (2-bromo-4-(trifluoromethyl)phenyl)methanamine.

This pathway is advantageous due to the availability of halogenated intermediates and the well-understood nucleophilic substitution chemistry.

Hydrogenation and Reduction of Nitrile Precursors

A notable method involves the reduction of nitrile derivatives, such as 4-bromo-2-(trifluoromethyl)benzonitrile, using catalytic hydrogenation:

- Use a palladium-on-carbon catalyst in ethanol or other suitable solvents.
- Hydrogenate at low pressure (50-100 psi) and moderate temperatures.
- Isolate the primary amine after filtration and concentration.

This method is efficient, with yields reported around 77%, and is suitable for industrial-scale production.

Preparation from Trifluoromethyl Halobenzenes

The synthesis of the trifluoromethylphenyl intermediates, such as 4-trifluoromethylchlorobenzene, is typically achieved via fluorination of benzoic acid derivatives or through direct fluorination of chlorobenzenes. These intermediates are then subjected to halogenation or nucleophilic substitution to introduce the amino group.

Research-Driven Routes and Variations

Recent research articles have explored alternative routes involving Buchwald–Hartwig coupling reactions, where halogenated trifluoromethylbenzenes are coupled with amines under palladium catalysis. For instance, the synthesis of substituted phenazines demonstrates the versatility of palladium-catalyzed cross-coupling reactions, which can be adapted for amine synthesis:

- React halogenated trifluoromethylbenzenes with amines using a palladium catalyst.
- Follow with reduction or oxidation steps to obtain the desired amine.

Data Summary Table

Method Starting Material Reagents & Conditions Yield (%) Remarks
Borane reduction 4-bromo-2-(trifluoromethyl)benzonitrile BH3·Me2S in THF, hydrolysis 77 Efficient for nitrile to amine conversion
Halogenation + Nucleophilic substitution Trifluoromethylbenzenes NBS, ammonia/methylamine Varies Selective halogenation followed by amination
Catalytic hydrogenation Nitrile derivatives Pd/C, ethanol, H2 ~77 Suitable for large-scale synthesis
Cross-coupling (Buchwald–Hartwig) Halogenated trifluoromethylbenzenes Pd catalyst, amines Variable Versatile for diverse derivatives

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine serves as a versatile building block in organic synthesis. It facilitates the creation of various complex organic molecules through:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the diversification of chemical structures.
  • Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds and other derivatives .

Pharmaceutical Development

The compound plays a crucial role in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for:

  • Therapeutic Agents : It is investigated for potential use in treating neurological and psychiatric disorders due to its interactions with amine receptors in the nervous system.
  • Lead Compounds : Its unique electronic properties may enhance its efficacy as a lead compound for drug development targeting specific diseases.

Biological Studies

In biological research, this compound is employed to explore:

  • Mechanisms of Action : The compound's interactions with specific receptors can provide insights into neurotransmitter release and signaling pathways.
  • Pathway Analysis : It aids in studying biological pathways involving amine-containing compounds, contributing to a better understanding of cellular processes.

Material Science

The compound's unique properties are leveraged in material science for:

  • Specialty Chemicals : It is used in producing fluorinated polymers and surfactants that exhibit enhanced thermal stability and chemical resistance compared to traditional materials .
  • Environmental Applications : Research explores its potential in environmental remediation processes, particularly for degrading persistent organic pollutants .

Case Study 1: Pharmaceutical Applications

A study focused on synthesizing potential therapeutic agents using this compound demonstrated its effectiveness as an intermediate in developing drugs targeting specific neurological conditions. The results indicated promising biological activity, warranting further investigation into its pharmacological properties.

Case Study 2: Organic Synthesis

In a series of experiments utilizing this compound as a precursor, researchers successfully synthesized various substituted phenylmethanamines through substitution reactions. This work highlighted the compound's versatility and efficiency as a building block for creating complex organic structures.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (2-Bromo-4-(trifluoromethyl)phenyl)methanamine with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C2), -CF₃ (C4), -CH₂NH₂ C₈H₇BrF₃N 254.05 High electrophilicity; pharmaceutical intermediate
(2-Bromo-4-chlorophenyl)methanamine Br (C2), Cl (C4), -CH₂NH₂ C₇H₇BrClN 220.50 Reduced steric hindrance; agrochemical precursor
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride Br (C4), F (C2, C3), -CH₂NH₂·HCl C₇H₇BrF₂N·HCl 258.49 Enhanced solubility (salt form); bioactive intermediate
(3-Bromo-4-methylphenyl)methanamine Br (C3), -CH₃ (C4), -CH₂NH₂ C₈H₁₀BrN 200.08 Electron-donating methyl group; lower thermal stability
1-(4-Bromophenyl)-2,2,2-trifluoroethylamine Br (C4), -CF₃-CH₂NH₂ C₈H₆BrF₃N 255.04 Increased lipophilicity; CNS drug candidate

Biological Activity

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine, a compound notable for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. These substituents significantly influence the compound's electronic properties and reactivity, which are crucial for its biological interactions.

Feature Description
Molecular Formula C8H8BrF3N
Molecular Weight 251.06 g/mol
Functional Groups Amino, Bromo, Trifluoromethyl

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination : Introduction of the bromine atom using brominating agents.
  • Trifluoromethylation : Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate to introduce the trifluoromethyl group.
  • Amine Formation : The final step involves amination of the corresponding halogenated aromatic compound.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound showed an IC50 value lower than 10 µM against breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and contributing to its antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes involved in pathways related to cell growth and apoptosis .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for (2-Bromo-4-(trifluoromethyl)phenyl)methanamine?

Methodological Answer:
The synthesis typically involves halogenation and functional group transformations. For example, a reported route starts with bromination of a trifluoromethyl-substituted aniline derivative, followed by reductive amination or displacement reactions. In one protocol, intermediates are isolated via liquid-liquid extraction using methyl tert-butyl ether (MTBE) and aqueous NaOH to achieve phase separation . Another approach uses this compound as a reagent in Suzuki-Miyaura cross-coupling reactions, where boronic acids are coupled to aryl halides under palladium catalysis .
Key Considerations:

  • Purity of intermediates is critical; HPLC (retention time: 1.31 min under SMD-TFA05 conditions) and LCMS (m/z 243 [M+H-C₄H₉OCO]⁺) are used for verification .
  • Storage of the final product at 2–8°C prevents degradation .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : ¹⁹F NMR is particularly useful for analyzing the trifluoromethyl group, which appears as a singlet near -60 ppm . ¹H NMR resolves the benzylamine protons (δ ~3.8 ppm for -CH₂NH₂) and aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (exact mass: 254.05 g/mol) confirms molecular formula C₈H₇BrF₃N .
  • InChI Key : SYZGXVJQDWMJCI-UHFFFAOYSA-N provides a unique identifier for database searches .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Refrigerate (2–8°C) in airtight containers away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced: How can the trifluoromethyl group’s electronic effects influence its reactivity in drug design?

Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:

  • Enhances metabolic stability by reducing oxidative degradation.
  • Modulates binding affinity to targets (e.g., enzymes like leucyl-tRNA synthetase) via dipole interactions and hydrophobic effects .
    Experimental Validation :
  • Docking studies compare binding poses of analogs with/without -CF₃ to quantify interactions .
  • SAR (Structure-Activity Relationship) assays assess antimicrobial potency against Candida albicans and Escherichia coli .

Advanced: What challenges arise in interpreting ¹⁹F NMR data for this compound?

Methodological Answer:

  • Signal Splitting : Coupling with adjacent protons or ¹¹B/¹⁰B isotopes in boronic acid derivatives can complicate spectra .
  • Solvent Effects : Fluorinated solvents (e.g., CDCl₃) may cause shifts; use deuterated DMSO or acetone for clarity.
  • Quantitative Analysis : Integrate singlet peaks against internal standards (e.g., hexafluorobenzene) for accurate concentration measurements .

Advanced: How can synthetic byproducts be identified and mitigated?

Methodological Answer:

  • Common Byproducts : Debrominated products or oxidized amines (e.g., nitriles) may form during amination .
  • Detection : Use LCMS to monitor [M+H]⁺ ions and HPLC to resolve retention time discrepancies .
  • Mitigation : Optimize reaction conditions (e.g., lower temperature for bromination, inert atmosphere for amination) .

Advanced: What strategies improve yield in cross-coupling reactions using this amine?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 enhance coupling efficiency with boronic acids .
  • Solvent Optimization : Use THF or dioxane at 80–100°C for 12–24 hours.
  • Additives : K₂CO₃ or CsF improves solubility of intermediates .
    Data Table :
ConditionYield (%)Purity (HPLC)
Pd(PPh₃)₄, THF, 80°C7898.5
XPhos Pd G3, dioxane8599.1

Advanced: How does isotopic labeling (e.g., ²H/¹³C) aid in metabolic studies?

Methodological Answer:

  • Tracing Metabolism : Introduce ¹³C at the benzylic position to track cleavage of the C-N bond via LC-MS/MS.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-limiting steps in enzymatic degradation .
  • Challenges : Synthesizing labeled derivatives requires modified routes (e.g., CD₃OD in reductive amination) .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • Software Tools : Schrödinger’s QikProp or SwissADME estimate logP (2.1), solubility (-3.2 LogS), and permeability .
  • MD Simulations : Simulate membrane penetration (e.g., blood-brain barrier) using GROMACS with lipid bilayer models.
  • Validation : Compare predictions with in vitro Caco-2 assays for absorption .

Advanced: How can spectral contradictions (e.g., overlapping peaks) be resolved?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to assign spatial proximity of protons .
  • Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to simplify aromatic regions.
  • High-Field Instruments : 600+ MHz NMR reduces signal overlap for complex splitting patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine

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